molecular formula C17H30N4O B5902417 (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol

(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol

Numéro de catalogue B5902417
Poids moléculaire: 306.4 g/mol
Clé InChI: HEZAXOKANOBSKV-IAGOWNOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol, also known as AZD-9164, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinols and has been synthesized using a unique method.

Mécanisme D'action

The mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol involves the inhibition of SGLT2. This transporter is responsible for the reabsorption of glucose in the kidneys, and its inhibition leads to increased glucose excretion in the urine. This results in a decrease in blood glucose levels, making it a potential treatment for type 2 diabetes mellitus.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol have been extensively studied. It has been found to decrease blood glucose levels and improve glycemic control in patients with type 2 diabetes mellitus. Additionally, it has been found to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol in lab experiments include its potent and selective inhibition of SGLT2, making it a useful tool for studying the role of this transporter in glucose homeostasis. Additionally, its favorable safety profile makes it a suitable candidate for preclinical studies.
The limitations of using (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, its high cost may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for the study of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol. One potential direction is the investigation of its effects on cardiovascular outcomes in patients with type 2 diabetes mellitus. Additionally, further studies are needed to determine its long-term safety and efficacy in the treatment of diabetes. Finally, the development of more cost-effective synthesis methods may facilitate its use in larger-scale experiments.
In conclusion, (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol is a novel compound that has shown promising results in the treatment of type 2 diabetes mellitus. Its potent and selective inhibition of SGLT2 makes it a useful tool for studying glucose homeostasis, and its favorable safety profile makes it a suitable candidate for preclinical studies. However, further research is needed to determine its long-term safety and efficacy and to develop more cost-effective synthesis methods.

Méthodes De Synthèse

The synthesis of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol involves a four-step process. The first step involves the reaction of 1-ethyl-1H-pyrazol-4-carbaldehyde with 4-bromo-1-butene in the presence of a base to form the intermediate 1-azepanyl-4-(4-bromobutyl)-1H-pyrazole. The second step involves the reaction of the intermediate with lithium diisopropylamide (LDA) to form the enolate, which is then treated with (2S,3R)-N-benzyl-3-piperidinol to form the desired compound.

Applications De Recherche Scientifique

(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the sodium-glucose cotransporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased glucose excretion in the urine, making it a potential treatment for type 2 diabetes mellitus.

Propriétés

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-2-21-13-15(11-18-21)12-19-10-7-16(17(22)14-19)20-8-5-3-4-6-9-20/h11,13,16-17,22H,2-10,12,14H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZAXOKANOBSKV-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCC(C(C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.